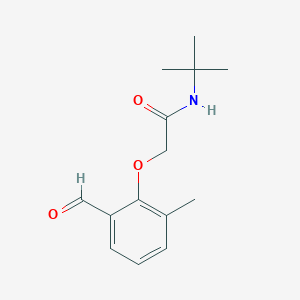![molecular formula C20H27N3O6 B12996009 (R)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12996009.png)
(R)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole ring, which is known for its biological activity, and two tert-butoxycarbonyl (Boc) protecting groups that enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, including the formation of the benzimidazole ring and the introduction of Boc protecting groups. The process may start with the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. Subsequent steps involve the protection of amino and carboxyl groups using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced benzimidazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.
Biology
In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Research into these activities can lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and properties make it valuable for various applications, including the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The Boc protecting groups enhance the compound’s stability, allowing it to reach its target sites effectively. The exact pathways and molecular targets depend on the specific biological context and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its biological activity.
N-Boc-protected amino acids: Compounds with similar protecting groups used in peptide synthesis.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
®-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the combination of the benzimidazole ring and Boc protecting groups. This combination enhances its stability, solubility, and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H27N3O6 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)22-14(16(24)25)9-12-7-8-13-15(10-12)23(11-21-13)18(27)29-20(4,5)6/h7-8,10-11,14H,9H2,1-6H3,(H,22,26)(H,24,25)/t14-/m1/s1 |
Clé InChI |
AFVIDRWHOICPAE-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


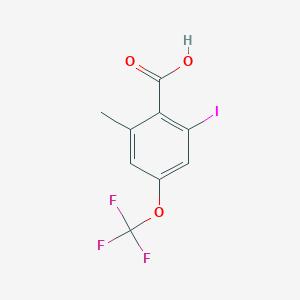
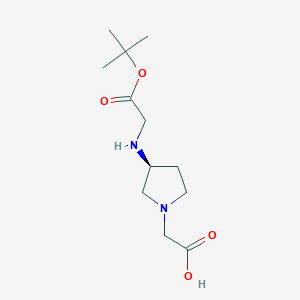
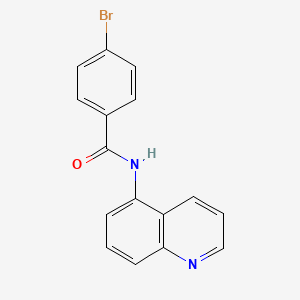
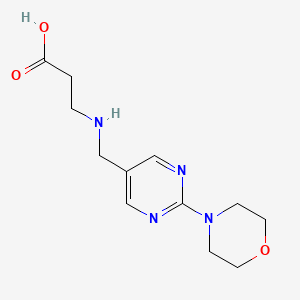
![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)

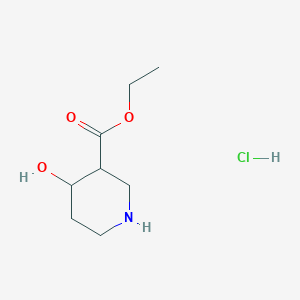
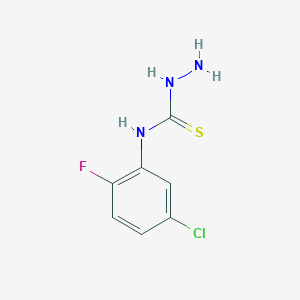
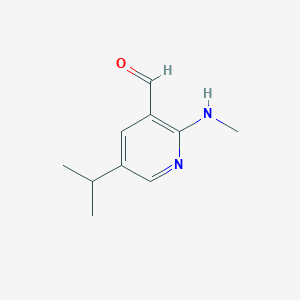
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)

![6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12995992.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12995996.png)
